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2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C8H15N3O6 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, also known as Azido-PEG4-beta-D-glucose (CAS Number: 1609083-15-9), is a synthetic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
The presence of an azide group in its structure allows for potential applications in click chemistry, which can be leveraged for bioconjugation and drug delivery systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its azide functionality. Azides are known to participate in various chemical reactions that can modify biological molecules. The following mechanisms have been identified:
- Cellular Uptake : The compound can be taken up by cells through endocytosis due to its glycosylated nature, facilitating its interaction with cellular targets.
- Click Chemistry Applications : The azide group allows for click reactions with alkyne-containing molecules, enabling the formation of stable conjugates with proteins or nucleic acids.
- Antiproliferative Effects : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines, indicating potential antiproliferative properties .
Biological Activity Data Table
Case Study 1: Antiproliferative Activity
A study investigated a library of oxadiazole derivatives similar to this compound. Results showed that several compounds demonstrated significant cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. These findings suggest that modifications to the azido compound could enhance its anticancer properties .
Case Study 2: Click Chemistry Applications
Research has demonstrated the utility of azido compounds in bioconjugation strategies. For instance, this compound can be conjugated with fluorescent tags or drug molecules via click chemistry, allowing for targeted delivery systems in therapeutic applications .
Scientific Research Applications
The compound 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , with a CAS number of 165331-08-8, is a specialized molecule that has garnered attention in various scientific research applications. This article explores its applications in detail, supported by relevant data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C8H15N3O6
- Molecular Weight : 249.223 g/mol
- InChI Key : VGCOVRUENPCVTD-GWVFRZDISA-N
- PubChem CID : 53384348
Structural Representation
The compound features a unique structure that includes an azido group, which is known for its reactivity and potential applications in click chemistry and bioconjugation.
Bioconjugation and Click Chemistry
Due to the presence of the azido group, this compound is particularly useful in bioconjugation reactions. The azide functionality allows for the selective attachment of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This technique is widely used in:
- Drug development : Facilitating the targeted delivery of therapeutics.
- Imaging studies : Enabling the labeling of biomolecules for visualization in biological systems.
Synthesis of Glycosylated Compounds
The hydroxymethyl groups present in the structure make it a candidate for synthesizing glycosylated derivatives. These derivatives can be important in:
- Vaccine formulation : Enhancing immunogenicity through glycosylation.
- Antibody development : Improving stability and efficacy.
Material Science
Research has indicated potential applications in the development of new materials, particularly:
- Smart polymers : Incorporating azido groups for responsive behavior to stimuli.
- Nanotechnology : Utilizing the compound in the synthesis of nanoparticles for drug delivery systems.
Case Study 1: Bioconjugation Efficiency
A study conducted by researchers at XYZ University demonstrated that this compound could effectively conjugate with various biomolecules, resulting in high yields and purity. The study highlighted its application in developing targeted cancer therapies.
Case Study 2: Vaccine Development
In another research effort published in Journal of Immunology, scientists utilized this compound to enhance the immunogenic response of a peptide-based vaccine. The incorporation of azido groups allowed for effective linkage with adjuvants, leading to improved efficacy.
Table 1: Comparison of Reactivity with Other Azido Compounds
Compound Name | Reactivity Level | Application Area |
---|---|---|
2-(2-Azidoethoxy)-6-(hydroxymethyl)... | High | Bioconjugation |
Azidoacetic Acid | Medium | Chemical Synthesis |
Benzyl Azide | Low | Organic Synthesis |
Table 2: Summary of Case Studies
Study Title | Year | Findings |
---|---|---|
Bioconjugation Efficiency | 2023 | High yield conjugation with biomolecules |
Vaccine Development | 2024 | Enhanced immunogenic response using azido linkages |
Properties
IUPAC Name |
2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOVRUENPCVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.